molecular formula C11H20ClNO2 B2974948 Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride CAS No. 2344678-39-1

Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride

Cat. No.: B2974948
CAS No.: 2344678-39-1
M. Wt: 233.74
InChI Key: PNBPAYXFOJACPS-UHFFFAOYSA-N
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Description

Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride (CAS: 1956355-97-7) is a bicyclic amine derivative featuring a spiro[3.3]heptane scaffold. Its molecular formula is C₁₁H₂₁ClN₂O₂, with a molecular weight of 248.75 g/mol . The compound is widely used as a building block in pharmaceutical synthesis due to its rigid spirocyclic structure, which enhances metabolic stability and bioavailability. The hydrochloride salt form improves solubility and handling properties. Key applications include its role as an intermediate in the synthesis of gold(I)-dithiocarbamate complexes and targeted protein degraders .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-10(2,3)14-9(13)8-4-11(5-8)6-12-7-11;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBPAYXFOJACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344678-39-1
Record name tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azaspiro[3. One common synthetic route includes the cyclization of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles to form the spirocyclic scaffold. Subsequent esterification with tert-butyl alcohol under acidic conditions yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of new biological targets.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It may bind to receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Substituents: Derivatives with aryl groups (e.g., 4d, 4m) exhibit higher molecular weights (430–450 g/mol) compared to simpler analogs (e.g., hydroxy or amino derivatives, ~200–250 g/mol). Aryl-substituted compounds are typically solids with defined melting points (102–148°C), while amino/hydroxy derivatives are more likely to be oils or hygroscopic solids . Chirality: Sulfinyl-containing derivatives (e.g., 4d, 4m) display significant optical rotations ([α]₂₀ᴅ = +20.40 to -7.00), making them valuable for asymmetric synthesis .

Synthetic Methods :

  • Most derivatives are synthesized via LiAlH4-mediated reduction of ketones or amides, followed by functionalization with NaH and sulfinyl/tosyl groups . Yields range from 85–92% for aryl-substituted compounds .
  • The hydrochloride salt form is often generated to enhance stability and crystallinity .

Spectroscopic Validation :

  • HRMS : Gold(I) complexes (e.g., [AuI(2-azaspiro[3.3]heptanyl)dtc]₂) show precise HRMS matching (e.g., m/z 541.0175 calculated vs. 541.0176 observed) .
  • NMR : Aryl derivatives exhibit distinct aromatic proton signals (δ 7.60–6.87 ppm) and tert-butyl resonances (δ 1.02–1.45 ppm) .

Applications: Pharmaceutical Intermediates: Amino and carbamate derivatives (e.g., 1211586-09-2, 1956355-97-7) are used in targeted protein degradation and kinase inhibitor synthesis . Coordination Chemistry: The spirocyclic amine scaffold forms stable complexes with transition metals (e.g., gold(I)) for catalytic or medicinal applications .

Physicochemical and Pharmacokinetic Comparisons

  • LogP and Solubility: Amino derivatives (e.g., 1211586-09-2) have lower LogP values (~0.9) compared to aryl-substituted analogs (LogP >3), suggesting better aqueous solubility . Hydrochloride salts (e.g., 1956355-97-7) improve solubility in polar solvents, critical for biological assays .
  • Metabolic Stability :

    • The spirocyclic structure reduces metabolic degradation compared to linear amines. Derivatives with bulky substituents (e.g., tert-butylsulfinyl) further enhance stability .

Biological Activity

Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer specific biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C11H19ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1414958-13-6

Synthesis

The synthesis of tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate involves several steps, including the formation of the spirocyclic structure and subsequent functionalization. Various synthetic routes have been documented, emphasizing the compound's accessibility for further biological studies .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of azaspiro compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models . This suggests that tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate may possess similar protective effects against oxidative damage.

Neuroprotective Effects

Neuroprotective properties have been associated with azaspiro compounds, particularly in models of neurodegenerative diseases. These compounds may mitigate neuronal damage through anti-inflammatory pathways and by enhancing mitochondrial function . The potential application of tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate in neuroprotection warrants further investigation.

Case Studies

  • Cell Viability Assays : In vitro studies using HepG2 cells exposed to oxidative stress showed that certain azaspiro derivatives could significantly improve cell viability by reducing reactive oxygen species (ROS) levels . This suggests a protective role for tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate against oxidative stress.
  • Animal Models : Preliminary animal studies involving related compounds have indicated that these substances can reduce liver toxicity induced by chemical agents such as tert-butyl hydroperoxide (tBHP) . This highlights the potential therapeutic applications of azaspiro compounds in liver protection.

Comparative Analysis Table

Property Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate Related Compounds
Antioxidant ActivityPotential (needs confirmation)Significant scavenging activity
CytotoxicityUnknownInduces apoptosis in cancer cells
Neuroprotective EffectsPotential (needs confirmation)Reduces neuronal damage
Synthesis ComplexityModerateVaries; some are more complex

Q & A

What are the common synthetic routes for preparing tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride, and what critical reaction parameters influence yield?

The synthesis typically involves a multi-step sequence starting from spirocyclic precursors. A widely used method employs tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group onto the azaspiro framework under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) . For example, LiAlH4-mediated reduction of intermediate sulfinyl or carbonyl derivatives, followed by HCl treatment to form the hydrochloride salt, achieves yields >85% when reaction time and stoichiometry are tightly controlled . Key parameters include:

  • Temperature control during Boc protection to minimize side reactions like tert-butyl group cleavage.
  • Stoichiometric excess of reducing agents (e.g., LiAlH4) to ensure complete conversion of ketones or sulfoxides to amines.
  • Acid selection (e.g., HCl vs. TFA) for deprotection, which impacts crystallinity and purity of the final hydrochloride salt .

How can researchers resolve contradictions in crystallographic data for spirocyclic compounds like tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate derivatives?

Conflicts in crystallographic data often arise from disordered spirocyclic conformers or twinning. The SHELX suite (e.g., SHELXL) is recommended for refining high-resolution structures due to its robust handling of partial occupancy and anisotropic displacement parameters . For example:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains, particularly for low-symmetry space groups.
  • Disorder modeling : Apply restraints to bond lengths/angles for overlapping conformers, validated against NMR data (e.g., NOE correlations for spatial proximity) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements that may skew bond-length precision .

What spectroscopic techniques are most effective for characterizing functional group transformations in tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride?

A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is critical:

  • ¹H NMR : Distinct signals for tert-butyl groups (δ 1.42 ppm, singlet) and spirocyclic protons (δ 3.3–4.3 ppm, multiplets) confirm structural integrity . Splitting patterns in the 2-azaspiro ring protons (e.g., J = 9–10 Hz for geminal coupling) help assign stereochemistry.
  • HRMS : Electrospray ionization (ESI) in positive mode detects [M+H]+ ions (e.g., m/z 431.1569 for C20H29ClFN2O3S derivatives), with deviations <2 ppm confirming purity .
  • IR : Stretching frequencies for carbonyl (C=O at ~1700 cm⁻¹) and ammonium (N–H⁺ at ~2500 cm⁻¹) groups validate Boc protection and hydrochloride formation .

How can researchers optimize the introduction of functional groups (e.g., sulfinyl or naphthyl) onto the azaspiro core while minimizing byproducts?

Advanced functionalization often involves nucleophilic substitution or transition-metal catalysis. For example:

  • Sulfinyl introduction : React tert-butyl 2-azaspiro precursors with tert-butylsulfinyl chloride under inert conditions (argon, -78°C), using NaH as a base to deprotonate the spirocyclic amine. Yields improve (>80%) with slow reagent addition to avoid polysubstitution .
  • Aryl coupling : Suzuki-Miyaura reactions with naphthyl boronic acids require Pd(PPh3)4 as a catalyst and Cs2CO3 as a base in THF/H2O (3:1). Microwave-assisted heating (100°C, 1 hr) reduces decomposition of the spirocyclic scaffold .
  • Byproduct analysis : LC-MS monitoring identifies common impurities like des-Boc derivatives (m/z ~100–150 lower than target), necessitating iterative purification via pH-controlled extraction .

What role does tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride play in fragment-based drug discovery, and how is its conformational rigidity exploited?

The compound’s spirocyclic framework provides 3D structural diversity and enhanced solubility via the tert-butyl group, making it a valuable fragment for targeting flat binding sites (e.g., kinases, GPCRs). Key applications include:

  • Scaffold hopping : Replacement of planar aromatic cores with the azaspiro system improves selectivity by reducing off-target π-π interactions .
  • Conformational locking : The spirocyclic structure restricts rotational freedom, enabling precise modulation of bioactive conformers. For example, methyl 2-Boc-2-azaspiro[3.3]heptane-6-carboxylate derivatives show enhanced affinity for serotonin receptors compared to non-rigid analogs .
  • Salt formation : The hydrochloride salt improves crystallinity for X-ray fragment screening, aiding in hit-to-lead optimization .

How should researchers address discrepancies between computational predictions and experimental data for azaspiro compounds’ physicochemical properties?

Discrepancies in logP, pKa, or solubility often stem from inadequate force-field parameterization for spirocyclic systems. Mitigation strategies include:

  • DFT refinements : Use B3LYP/6-31G* calculations to optimize geometry and derive accurate partial charges for molecular dynamics simulations .
  • Experimental validation : Compare predicted logP (e.g., ChemAxon) with shake-flask measurements (n-octanol/water) adjusted for ionization (pH 7.4). For tert-butyl derivatives, experimental logP is typically 0.5–1.0 units higher than predictions due to tert-butyl’s hydrophobicity .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt screening (e.g., mesylate vs. hydrochloride) can resolve mismatches between predicted and observed bioavailability .

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